Cinnamic acid, alpha-bromo-

Description

Historical Context of Early Investigations on α-Bromocinnamic Acid Derivatives

Early research on α-bromocinnamic acid and its derivatives laid the groundwork for understanding the influence of the α-bromo substituent on the reactivity of the cinnamic acid scaffold. One of the foundational areas of investigation involved the synthesis and stereochemistry of these compounds. For instance, the preparation of trans-α-bromocinnamic acids from arylidenepyruvic acids was a subject of study, elucidating the stereochemical outcomes of such transformations. acs.org

A significant focus of early work was on elimination reactions, particularly the dehydrobromination of vicinal dibromo compounds to yield α-bromocinnamic acids. The dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid using alcoholic potassium hydroxide (B78521) was a key method for preparing both (E)- and (Z)-α-bromocinnamic acids. chegg.comchegg.com These studies were crucial in demonstrating the stereochemistry of β-elimination reactions, where the geometry of the transition state dictates the isomeric composition of the resulting alkene. chegg.com The separation of the resulting diastereomers was often achieved by leveraging differences in the solubility of their salts, such as their barium salts. chegg.com

Furthermore, the reactivity of the α-bromo group itself was a subject of investigation. Reactions with nucleophiles, such as Grignard reagents, were explored to understand the regioselectivity of addition to the α,β-unsaturated system. Studies on the reaction of Grignard reagents with cis- and trans-α-bromocinnamic acids and their esters revealed that the reaction primarily proceeds via a 1,2-addition to the carbonyl group. acs.org However, other reaction pathways leading to products like 2-methylcinnamic acid were also observed, highlighting the complex reactivity of this substrate. acs.org These early investigations into the synthesis and reactivity of α-bromocinnamic acid derivatives provided valuable insights into fundamental organic reaction mechanisms and stereochemistry.

Contemporary Significance of α-Bromocinnamic Acid as a Chemical Building Block

In modern organic synthesis, α-bromocinnamic acid and its corresponding aldehyde, α-bromocinnamic aldehyde, have emerged as valuable and versatile building blocks. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct more complex molecular architectures. α-Bromoenals, including α-bromocinnamic aldehyde, are recognized as important synthons in various annulation reactions catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net These reactions, such as (3+2), (3+3), (3+4), and (2+4) cycloadditions, provide access to a wide range of enantioenriched carbocyclic and heterocyclic compounds. researchgate.net The formation of an unsaturated acylazolium intermediate from the reaction of α-bromocinnamic aldehyde with an NHC generates a versatile chiral synthon. researchgate.net

The α-bromo substituent also plays a crucial role in directing the regioselectivity of certain reactions. While a bromine atom on a double bond typically directs electrophiles away from the carbon to which it is attached, its effect on nucleophilic additions is more nuanced. acs.org This predictable, yet tunable, reactivity makes α-bromocinnamic acid derivatives useful in the synthesis of specifically substituted molecules.

Furthermore, α-bromocinnamic acid serves as a precursor for other valuable synthetic intermediates. For example, it can be used in the synthesis of phenylpropargyl aldehyde through a series of transformations involving the formation of α-bromocinnamic aldehyde acetal, followed by dehydrobromination and hydrolysis. orgsyn.org Phenylpropiolic acid can also be synthesized from α,β-dibromocinnamic acid, which can be prepared from cinnamic acid. orgsyn.org The development of visible-light-induced decarboxylative sulfonylation of cinnamic acids to produce vinyl sulfones further highlights the ongoing expansion of the synthetic utility of cinnamic acid derivatives, including their halogenated counterparts. acs.org The ability to participate in a diverse array of chemical transformations solidifies the contemporary significance of α-bromocinnamic acid as a key building block in the synthesis of complex organic molecules.

Structure

3D Structure

Properties

CAS No. |

1727-53-3 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

227.05 g/mol |

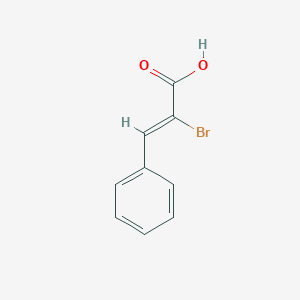

IUPAC Name |

(Z)-2-bromo-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |

InChI Key |

HBMGEXMZDMAEDN-VURMDHGXSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)Br |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\Br |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)Br |

Pictograms |

Irritant |

Synonyms |

Cinnamic acid, alpha-bromo- |

Origin of Product |

United States |

Synthetic Methodologies for α Bromocinnamic Acid and Its Derivatives

Direct Bromination Approaches to Cinnamic Acid Scaffolds

The direct addition of bromine across the double bond of cinnamic acid and its derivatives is a primary method for synthesizing α,β-dibromo compounds, which can be precursors to α-bromocinnamic acids. orgsyn.org This approach is valued for its straightforwardness and efficiency.

Electrophilic Addition Mechanisms in Bromination

The bromination of an alkene, such as cinnamic acid, is a classic example of an electrophilic addition reaction. drnerz.comrsc.org The process is initiated by the electrophilic attack of the bromine molecule on the electron-rich carbon-carbon double bond. This leads to the formation of a cyclic bromonium ion intermediate. alfredstate.edu The reaction is stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the product. drnerz.com For instance, the anti-addition of bromine to trans-cinnamic acid results in the formation of the erythro-2,3-dibromo-3-phenylpropanoic acid. rsc.orgalfredstate.edu The subsequent attack by a bromide ion on the bridged bromonium ion occurs in an anti-fashion, leading to the formation of a vicinal dibromide. alfredstate.edu

The reaction can be influenced by various factors, including the solvent and the presence of light. For example, the photobromination of cinnamic acid in carbon tetrachloride using ultraviolet light has been shown to follow a unimolecular reaction mechanism with respect to both bromine and cinnamic acid. zenodo.org

Optimization of Reaction Conditions for Direct Bromination

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired brominated product. Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

For the bromination of trans-cinnamic acid, a common procedure involves reacting it with a solution of bromine in dichloromethane (B109758). odinity.com The reaction can be carried out at a slightly elevated temperature (45-50°C) under reflux to increase the reaction rate. alfredstate.eduodinity.com The progress of the reaction can often be monitored by the disappearance of the characteristic red-brown color of bromine. rsc.org To handle bromine more safely, pyridinium (B92312) perbromide can be used as a solid, less hazardous source of bromine. drnerz.com

The choice of solvent is also critical. Dichloromethane is frequently used as it dissolves the starting cinnamic acid and allows for the precipitation of the dibrominated product as the reaction proceeds. alfredstate.edursc.org Acetic acid is another solvent that has been employed in the bromination of cinnamaldehyde (B126680), a related starting material. orgsyn.orgchemicalbook.com

Post-reaction workup typically involves cooling the reaction mixture to ensure complete crystallization of the product, followed by vacuum filtration and washing with a cold solvent to remove any unreacted starting materials or impurities. alfredstate.eduodinity.com

Indirect Synthetic Pathways for α-Bromocinnamic Acid Analogs

Indirect methods provide alternative routes to α-bromocinnamic acids, often starting from precursors that are more readily available or that allow for the introduction of specific substituents.

Knoevenagel Condensation Routes to Substituted Cinnamic Acids

The Knoevenagel condensation is a powerful tool for the synthesis of substituted cinnamic acids, which can then serve as precursors for α-bromination. asianpubs.orgsemanticscholar.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. asianpubs.orgresearchgate.net

A variety of catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an efficient catalyst, leading to excellent yields under mild conditions. asianpubs.orgresearchgate.net Other methods have utilized microwave irradiation in the presence of tetrabutylammonium (B224687) bromide and potassium carbonate in water, offering an environmentally friendly approach. semanticscholar.org Traditional methods often employ pyridine (B92270) and piperidine (B6355638) as the catalyst system. derpharmachemica.comrsc.org

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted cinnamic acids by simply varying the starting aromatic aldehyde. asianpubs.orgderpharmachemica.com These substituted cinnamic acids can then undergo bromination to yield the corresponding α-bromocinnamic acid derivatives.

Decarboxylative Halogenation Strategies

Decarboxylative halogenation, also known as halodecarboxylation, offers a direct route from α,β-unsaturated carboxylic acids to vinyl halides. acs.orgnih.gov This method involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. nih.gov

The Hunsdiecker reaction is a classic example of decarboxylative halogenation. acs.org Chemoenzymatic approaches using vanadium chloroperoxidase have also been developed for the decarboxylative bromination of cinnamic acids, providing a greener alternative. acs.org Electrochemical methods have also been reported, where cinnamic acids undergo decarboxylative bromination in an undivided cell, offering a transition-metal-free process. rhhz.net The stereoselectivity of these reactions can be a key consideration, with some methods providing high selectivity for the formation of (E)-vinyl bromides from (E)-cinnamic acids. acs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| (E)-Cinnamic acid | NBS | (E)-β-Bromostyrene | 60-89 | acs.org |

| p-Coumaric acid | CiVCPO, KBr, H₂O₂ | 4-(2-bromovinyl)phenol | 82 (GC) | acs.org |

| Cinnamic acid | NH₄Br, electrolysis | (E)-(2-bromovinyl)benzene | 67 | rhhz.net |

Reactions Involving Grignard Reagents in α-Bromocinnamic Acid Synthesis

Grignard reagents (R-Mg-X) are versatile nucleophiles in organic synthesis. wikipedia.org While not a direct primary route to α-bromocinnamic acid itself, they can be involved in the synthesis of precursors or in reactions of α-bromo-α,β-unsaturated carbonyl compounds. researchgate.net For example, Grignard reagents have been reacted with α-bromocinnamic acids, leading to various addition products. acs.org The regioselectivity of the addition of Grignard reagents to α-bromoenones is influenced by factors such as the nature of the Grignard reagent and the substrate. researchgate.net

Transformations from Precursor Compounds, including Phenylpropiolic Acid

The synthesis of α-bromocinnamic acid and its derivatives can be achieved through the transformation of various precursor compounds. One notable precursor is phenylpropiolic acid. The reaction of phenylpropiolic acid with hydrogen bromide has been historically utilized to synthesize β-bromocinnamic acids. tib.eu More contemporary methods have expanded the range of transformations from different precursors.

Transformation of Phenylpropiolic Acid

The addition of hydrogen bromide to phenylpropiolic acid is a key transformation for producing brominated cinnamic acid derivatives. Research dating back to 1886 demonstrates the synthesis of β-trans-bromocinnamic acid and β-cis-bromocinnamic acid through this reaction. tib.eu It was observed that exposing β-cis-bromocinnamic acid to sunlight for several weeks could induce a transformation to the β-trans isomer. tib.eu

Furthermore, phenylpropiolic acid can be prepared from α-bromocinnamic acid through the action of alcoholic alkali. orgsyn.org This indicates a reversible relationship between these compounds under specific reaction conditions. Phenylpropiolic acid itself can be synthesized from α,β-dibromocinnamic acid, which is prepared by the addition of bromine to cinnamic acid. orgsyn.org

Other Precursor Transformations

α-Bromocinnamic acid can also be prepared from α,β-dibromocinnamic acid. The treatment of (±)-dibromocinnamic acid with two equivalents of alcoholic potassium hydroxide (B78521) results in selective monodehydrobromination to yield (E)-α-bromocinnamic acid. This reaction is regioselective, with the preferential abstraction of the proton alpha to the carboxylic acid group.

Another synthetic route involves the treatment of ethyl phenylpropiolate with concentrated sulfuric acid to produce ethyl benzoylacetate, a different class of derivative. orgsyn.org

The following table summarizes the transformations of precursor compounds to α-bromocinnamic acid and related derivatives.

| Precursor Compound | Reagents/Conditions | Product |

| Phenylpropiolic Acid | Hydrogen Bromide | β-trans-bromocinnamic acid and β-cis-bromocinnamic acid tib.eu |

| (±)-Dibromocinnamic Acid | 2 eq. Alcoholic Potassium Hydroxide | (E)-α-Bromocinnamic acid |

| Ethyl Phenylpropiolate | Concentrated Sulfuric Acid | Ethyl benzoylacetate orgsyn.org |

| α-Bromocinnamic Acid | Alcoholic Alkali | Phenylpropiolic Acid orgsyn.org |

Chemical Reactivity and Mechanistic Studies of α Bromocinnamic Acid

Electrophilic and Nucleophilic Reaction Pathways of α-Bromocinnamic Acid

α-Bromocinnamic acid, with its combination of a carboxylic acid, an alkene, and a bromo-substituent at the α-position, exhibits a diverse range of reactivity. Its electron-withdrawing bromine atom and carboxylic acid group polarize the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This is a classic example of Michael addition. smolecule.com

Conversely, the double bond can also participate in electrophilic addition reactions. evitachem.com The reactivity is typical of α,β-unsaturated carboxylic acids. cymitquimica.com The presence of the bromine atom, however, can influence the regioselectivity and stereoselectivity of these additions. For instance, the bromination of cinnamic acid itself is a well-established electrophilic addition reaction. rsc.org

The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst. smolecule.com Nucleophilic substitution reactions can also occur, where the bromine atom is displaced by a nucleophile. This reactivity is central to many of the stereoselective transformations discussed in subsequent sections. The polarization of the carbon-halogen bond and the good leaving group ability of the bromide ion facilitate these substitutions. acs.orgnih.gov

Radical-Mediated Transformations Involving α-Bromo Species

The carbon-bromine bond in α-bromocinnamic acid and its derivatives can undergo homolytic cleavage to generate radical intermediates. acs.orgnih.gov These radicals can then participate in a variety of transformations. A notable example is the Hunsdiecker-type reaction, where the silver salt of a carboxylic acid reacts with bromine to form an alkyl or aryl bromide. When applied to α-substituted cinnamic acids, this can lead to the formation of geminal dibromides. acs.orgnih.gov

Atom transfer radical addition (ATRA) reactions represent another important pathway for α-bromo compounds. In the presence of a suitable catalyst, such as a copper complex, the bromine atom can be transferred to generate a carbon-centered radical, which can then add to an alkene. rsc.org This allows for the formation of new carbon-carbon bonds. While direct examples with α-bromocinnamic acid are not prevalent in the provided results, the reactivity of α-bromoacetonitrile in copper-catalyzed ATRA reactions with alkenes to form γ-bromonitriles illustrates this principle. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for generating radical intermediates from a variety of precursors, including those that can be formed from α-bromo species. nih.gov These reactions often proceed under mild conditions and offer a high degree of control.

Stereoselective Reactions and Asymmetric Synthesis Strategies Utilizing α-Bromocinnamic Acid

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. α-Bromocinnamic acid and its derivatives have proven to be valuable substrates in this regard.

Dynamic Resolution Techniques (Dynamic Kinetic Resolution, Dynamic Thermodynamic Resolution, Crystallization Induced Dynamic Resolution)

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemate into a single enantiomer with a theoretical yield of 100%. uniovi.es This process involves the rapid racemization of the starting material under the reaction conditions, allowing for the continuous conversion of the undesired enantiomer into the desired one. The DKR of α-bromo carboxylic acid derivatives has been investigated in asymmetric nucleophilic substitution reactions with chiral α-amino esters, leading to the stereoselective synthesis of 1,1′-iminodicarboxylic acid derivatives with diastereomeric ratios up to 87:13. researchgate.net Similarly, the reaction of N-(α-bromo-α-phenylacetyl)-L-alanine methyl ester with various amino acid esters afforded dipeptide analogues with diastereomeric ratios up to 90:10. researchgate.net

Another example involves the use of N-methyl pseudoephedrine α-bromo esters in a nucleophilic substitution with trityl thiol, achieving a diastereomeric ratio of up to 97:3. researchgate.net The success of this dynamic resolution relies on the equilibration of the α-bromo esters to their thermodynamic ratios before the addition of the nucleophile. researchgate.net

Catalytic Transformations of α-Bromocinnamic Acid and Related Compounds

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. Both metal- and organocatalysis have been successfully applied to transformations involving α-bromocinnamic acid and its derivatives.

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations. researchgate.net In the context of α-bromocinnamic acid derivatives, specifically α-bromocinnamic aldehydes, NHCs have been instrumental in developing novel enantioselective annulation reactions. nih.govacs.org

A key intermediate in these reactions is the α,β-unsaturated acyl-azolium species, which is formed from the reaction of the α-bromocinnamic aldehyde and the NHC in the presence of a base. researchgate.netacs.org This intermediate acts as a versatile chiral synthon. researchgate.netacs.org One notable application is the NHC-catalyzed enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes. nih.govacs.org This reaction proceeds via a Friedel–Crafts alkylation/lactamization sequence to afford chiral annulated indoles in excellent yields and with high enantioselectivity. nih.govacs.org

The scope of this methodology has been explored with various substituted α-bromocinnamic aldehydes. Aldehydes with electron-donating groups at the para-position of the benzene (B151609) ring showed slightly lower reactivity, while those with electron-withdrawing groups provided nearly quantitative yields and high enantiomeric ratios. acs.org Steric hindrance at the ortho-position of the benzene ring was found to inhibit the reaction. acs.org

NHC catalysis has also been employed in [3+3] cycloaddition reactions of α-bromoenals with nitroketene aminals or nitroketene N,S-acetals to synthesize nitro-containing dihydropyridin-2-ones under mild conditions. rsc.org Another example is the NHC-catalyzed [3+3] annulation of α-bromoenals with amidines, which provides a rapid route to 5,6-dihydropyrimidinones. lookchem.com

Table of Research Findings on NHC-Catalyzed Reactions of α-Bromocinnamic Aldehydes

| Reactants | Catalyst/Conditions | Product | Yield | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |

| Aminoindoles and α-bromocinnamic aldehydes | Chiral triazolium salt (NHC precursor), Na2CO3 | Chiral annulated indoles | Excellent (up to 95%) | High (up to 98:2 er) | nih.govacs.org |

| α-Bromoenals and amidines | NHC | 5,6-Dihydropyrimidinones | Acceptable | Not specified | lookchem.com |

| α-Bromoenals and nitroketene aminals/N,S-acetals | NHC | Nitro-containing dihydropyridin-2-ones | Not specified | Not specified | rsc.org |

Palladium-Catalyzed Reactions (e.g., Heck, Suzuki, Sonogashira)

α-Bromocinnamic acid and its derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. wikipedia.org The presence of the vinyl bromide moiety allows for participation in several key transformations, including the Heck, Suzuki, and Sonogashira reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of α-bromocinnamic acid, the vinyl bromide can react with various alkenes. A notable application is the synthesis of trans-2-bromocinnamic acid from o-bromoiodobenzene and acrylic acid, a reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgodinity.com The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the final product. odinity.com The regioselectivity and stereoselectivity of the Heck reaction make it a powerful method for creating substituted alkenes. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling method that pairs an organoboron compound (like a boronic acid) with an organohalide. harvard.eduorganic-chemistry.org While direct examples using α-bromocinnamic acid as the halide partner are not prevalent in the cited literature, the successful coupling of p-bromocinnamic acid with various arylboronic acids demonstrates the feasibility of this reaction on the cinnamic acid scaffold. acs.orgmdpi.comresearchgate.net These reactions are typically performed in the presence of a palladium catalyst and a base, and can even be conducted in aqueous media using hydrophilic phosphine (B1218219) ligands. researchgate.netrsc.org The general mechanism involves oxidative addition of the organohalide to Pd(0), transmetallation from the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. harvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org Its utility has been demonstrated in the synthesis of complex molecules under mild conditions. wikipedia.orgsilicycle.com The application of Sonogashira coupling to α,β-unsaturated carboxylic acid derivatives, such as cinnamic acids, has been explored for the synthesis of cross-conjugated enynones. mdpi.com This indicates that α-bromocinnamic acid could serve as a suitable vinyl halide substrate for coupling with various terminal alkynes, providing a direct route to functionalized enynoic acids.

Asymmetric Hydrogenation with Modified Palladium Catalysts

Asymmetric hydrogenation is a crucial transformation for accessing chiral molecules, and palladium catalysts have emerged as effective tools for this purpose, particularly for the reduction of various functional groups. rsc.orgnih.gov The process typically involves the use of a chiral ligand complexed to the palladium center, which creates a chiral environment and directs the hydrogenation to one face of the substrate, resulting in an enantiomerically enriched product.

While the surveyed literature provides examples of palladium-catalyzed asymmetric hydrogenation for α-acyloxy ketones and lactones, specific studies focusing on α-bromocinnamic acid are not detailed. rsc.orgnih.gov However, the principles can be extended. For α-bromocinnamic acid, the C=C double bond is a target for asymmetric hydrogenation. A modified chiral palladium catalyst could facilitate the addition of hydrogen across the double bond with high enantioselectivity. Such a reaction would likely proceed under base-free conditions, which has been shown to be effective for other ester substrates, offering a new strategy for the synthesis of chiral β-bromo-α-phenylpropionic acids. rsc.org

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical catalysis to create efficient and environmentally benign synthetic routes. polimi.itnih.gov For derivatives of bromocinnamic acid, a powerful chemoenzymatic approach involves the integration of an ammonia (B1221849) lyase-mediated amination with a palladium-catalyzed cross-coupling reaction. polimi.it

A prominent example is the synthesis of non-natural biarylalanine derivatives. acs.orgresearchgate.net The process begins with the asymmetric hydroamination of a bromocinnamic acid, such as 4-bromocinnamic acid, using a phenylalanine ammonia lyase (PAL). mdpi.com This enzymatic step converts the achiral cinnamic acid into the corresponding chiral L- or D-bromophenylalanine with high enantiomeric excess. acs.orgresearchgate.net Subsequently, the bromine-substituted phenylalanine undergoes a Suzuki-Miyaura coupling reaction with a panel of arylboronic acids. This palladium-catalyzed step forms a new carbon-carbon bond, yielding the desired biarylalanine derivatives in high yield and optical purity under mild, often aqueous, conditions. acs.orgresearchgate.net This sequential one-pot approach highlights the compatibility of biocatalysis and organometallic catalysis. mdpi.com

| Reaction Step | Catalyst/Enzyme | Substrate | Product | Key Features |

| Asymmetric Hydroamination | Phenylalanine Ammonia Lyase (PAL) | 4-Bromocinnamic acid | L-4-Bromophenylalanine | High stereoselectivity (>99% ee) mdpi.com |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., PdCl₂(CH₃CN)₂) | L-4-Bromophenylalanine + Arylboronic acid | L-Biarylalanine | High yield, mild aqueous conditions acs.org |

Solid-State Reactivity and Photodimerization of α-Bromocinnamic Acid Derivatives

The reactivity of molecules in the solid state can differ significantly from their behavior in solution, often leading to highly selective and environmentally friendly transformations. nsf.gov The photodimerization of cinnamic acids in the crystalline state is a classic example of solid-state reactivity governed by topochemical principles. wits.ac.zaacs.org

Topochemical Principles Governing Solid-State Photoreactions

Topochemical reactions are those in which the crystal structure of the reactant dictates the stereochemistry and feasibility of the reaction. acs.orguoa.gr Pioneering work by Schmidt on the [2+2] photodimerization of trans-cinnamic acids established the foundational topochemical postulates. wits.ac.zaresearchgate.net According to these principles, a solid-state photoreaction is favored when the reacting molecules are packed in the crystal lattice such that minimal atomic and molecular motion is required. wits.ac.zauoa.gr For the [2+2] cycloaddition of alkenes, two key geometric criteria must be met:

The double bonds of adjacent molecules must be parallel to each other.

The distance between the centers of the reacting double bonds should be less than approximately 4.2 Å. researchgate.nettib.eu

If these conditions are met, UV irradiation can induce a cycloaddition to form a cyclobutane (B1203170) ring, yielding specific stereoisomers (e.g., α-truxillic or β-truxinic acids) depending on the crystal packing (head-to-tail vs. head-to-head). wits.ac.za

Influence of Crystal Packing and Cation Size on Photodimerization Pathways

The precise arrangement of molecules in a crystal, or crystal packing, is paramount in determining the outcome of a solid-state photoreaction. For ionic derivatives like the salts of bromocinnamic acids, the size of the counter-ion can significantly influence this packing. nsf.govacs.org

Studies on the alkali metal salts of m-bromocinnamic acid have demonstrated a clear correlation between cation size and photoreactivity. nsf.govresearchgate.netacs.org The size of the cation (e.g., Na⁺, K⁺, Rb⁺, Cs⁺) directly affects the packing arrangement in the crystal lattice. For the [2+2] photodimerization to occur, the molecules must adopt a suitable parallel alignment. Larger cations like cesium and rubidium facilitate a packing arrangement that is highly conducive to photoreaction, leading to almost complete conversion to the corresponding truxinate dimer upon UV irradiation. nsf.govresearchgate.net In contrast, smaller cations like sodium, or the ammonium (B1175870) cation, can lead to less ordered packing or unfavorable intermolecular distances, resulting in significantly lower or incomplete photoreaction. nsf.gov

| Cation | Photoreaction Conversion | Observation |

| Sodium (Na⁺) | Low (~40% max) | Broad NMR signals, low crystallinity, not well-suited for photoreaction. nsf.gov |

| Potassium (K⁺) | High (~96%) | Almost full reaction observed after 87 hours of irradiation. nsf.gov |

| Rubidium (Rb⁺) | High (~97%) | Almost full reaction achieved after 215 hours. nsf.gov |

| Cesium (Cs⁺) | High | Shows almost complete photoreaction. nsf.govresearchgate.net |

| Ammonium (NH₄⁺) | Low | Despite a suitable crystal structure, conversion is low, likely due to a lower degree of order. nsf.gov |

Time-Dependent Kinetic Studies of Solid-State Photoreactions

The kinetics of solid-state photoreactions can be monitored over time using techniques like solid-state NMR and photocalorimetry. tib.euresearchgate.net Such studies provide insight into reaction rates and mechanisms. For bromo-cinnamic acid derivatives, the position of the bromine substituent (ortho, meta, or para) has a considerable effect on the photodimerization kinetics. tib.eu

Kinetic studies using solid-state NMR on β-trans-cinnamic acid derivatives revealed that o- and p-bromo cinnamic acids react significantly faster than the unsubstituted parent compound, while m-bromo cinnamic acid reacts the slowest. tib.eu The degree of conversion can be calculated by monitoring the decrease in the intensity of the vinyl carbon signals and the corresponding increase in the cyclobutane carbon signals of the dimer product over time. tib.eu The differences in reaction rates are not solely explained by UV absorption but are strongly influenced by subtle differences in crystal packing, such as the intermolecular distance between the reacting double bonds. For instance, the slightly shorter distance between reactive carbons in o-bromo cinnamic acid (3.968 Å) compared to m-bromo cinnamic acid (3.988 Å) may contribute to its faster reaction rate. tib.eu

| Compound | Kinetic Rate Constant (k) | Reaction Rate Comparison |

| o-Bromo Cinnamic Acid | - | Considerably faster than unsubstituted β-cinnamic acid. tib.eu |

| m-Bromo Cinnamic Acid | - | Slowest among the bromo-derivatives. tib.eu |

| p-Bromo Cinnamic Acid | k = 0.057 ± 0.002 min⁻¹ | Considerably faster than unsubstituted β-cinnamic acid. tib.eu |

Gas-Solid Reaction Mechanisms of Bromination in Crystalline Matrices

The study of gas-solid reactions in crystalline organic substrates has garnered significant interest, partly due to the potential for stereochemical control and the reduction of solvent waste. Research into the bromination of crystalline trans-cinnamic acid provides a key example of such a reaction mechanism.

When single crystals of trans-cinnamic acid and its halogen-substituted derivatives are exposed to bromine vapor, the reaction exclusively targets the aliphatic double bond, leading to the formation of the corresponding dibromo product, while the aromatic ring remains unreacted. nih.govrsc.org This has been confirmed through infrared and Raman microspectroscopic analysis. nih.gov The reaction is established as a true gas-solid interaction, not requiring a liquid or solution phase at the crystal surface. nih.govrsc.org

A detailed investigation into the reaction kinetics reveals that the process does not follow a simple, smooth diffusion-controlled pathway. nih.govrsc.org Instead, the reaction appears to be inhomogeneous, initiating primarily at defect sites within the crystal lattice. nih.govresearchgate.net This is evidenced by the physical degradation of the crystal during the reaction; the surface becomes cracked and pitted, and the product is observed to flake off. rsc.org This characteristic indicates that the transformation is not a single crystal to single crystal transition, a phenomenon observed in other solid-state reactions like the photodimerization of trans-cinnamic acid. nih.govresearchgate.net

Table 1: Reaction Conditions for Gas-Solid Bromination of trans-Cinnamic Acid

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Single crystals of trans-cinnamic acid | nih.govrsc.org |

| Reagent | Bromine (Br₂) vapor | nih.govrsc.org |

| Pressure | 165 Torr | nih.govrsc.org |

| Temperature | 20 °C | nih.govresearchgate.net |

| Duration | Up to 1 week | nih.govrsc.org |

Oxidative Cleavage Reactions of Cinnamic Acid Derivatives for Aldehyde Preparation

The oxidative cleavage of the carbon-carbon double bond in cinnamic acid and its derivatives is a valuable synthetic route for the preparation of aromatic aldehydes. This transformation is often challenging because aldehydes are susceptible to further oxidation to carboxylic acids under many reaction conditions. thieme-connect.com However, specific methods have been developed to achieve this cleavage with good yields and selectivity.

One effective method involves the use of potassium permanganate (B83412) (KMnO₄) under heterogeneous conditions. thieme-connect.com When derivatives of cinnamic acid are oxidized by permanganate adsorbed onto a solid support, such as alumina (B75360) or a polymer resin like Amberlite IR-120, the corresponding substituted benzaldehydes are formed. thieme-connect.com This heterogeneous approach helps to mitigate the over-oxidation of the aldehyde product that is common in homogeneous permanganate reactions. thieme-connect.com The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) at room temperature or under reflux. thieme-connect.com

For instance, the oxidation of trans-4-methoxycinnamic acid with potassium permanganate on a solid support yields anisaldehyde (4-methoxybenzaldehyde). thieme-connect.com This method has been successfully applied to various styrene (B11656) and cinnamic acid derivatives, demonstrating its utility in synthesizing a range of substituted benzaldehydes. thieme-connect.com

Table 2: Heterogeneous Permanganate Oxidation of Cinnamic Acid Derivatives

| Substrate | Oxidant/Support | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| trans-Cinnamic acid | KMnO₄/Alumina | CH₂Cl₂ | Benzaldehyde (B42025) | 86% | thieme-connect.com |

| trans-4-Methoxycinnamic acid | KMnO₄/Alumina | CH₂Cl₂ | 4-Methoxybenzaldehyde | 81% | thieme-connect.com |

Another approach to oxidative cleavage is a one-pot, multi-step process that can be performed under ambient conditions. nih.gov This method first involves the epoxidation or cis-dihydroxylation of the alkene using a manganese catalyst with hydrogen peroxide as the oxidant. For electron-rich alkenes, the resulting epoxide is then hydrolyzed to a 1,2-diol, a step that can be assisted by an iron(III) salt. The final step is the cleavage of the diol's carbon-carbon bond using sodium periodate (B1199274) (NaIO₄) to yield the aldehyde or ketone products. nih.gov This sequence provides an alternative to ozonolysis for cleaving double bonds. nih.gov

Derivatization and Molecular Diversification of α Bromocinnamic Acid

Synthesis of Substituted α-Bromocinnamic Acid Analogs

The properties of α-bromocinnamic acid can be fine-tuned by introducing various substituents to its aromatic ring. This is typically achieved by using substituted benzaldehydes as starting materials in the synthesis. mdpi.com The antioxidant and anti-inflammatory properties of cinnamic acids, for example, are known to be significantly influenced by the nature and position of substituents on the aryl ring and the double bond. mdpi.com

A common synthetic route involves the condensation of a substituted benzaldehyde (B42025) with an appropriate reagent. For instance, the condensation of a suitable cinnamic aldehyde with 4-bromo-3-phenylacetic acid and acetic anhydride (B1165640) in the presence of trimethylamine (B31210) can yield substituted cinnamic acids. mdpi.com The resulting products can be purified by recrystallization from solvents like ethanol/water. mdpi.com

Below is a table summarizing the synthesis of some substituted cinnamic acid derivatives:

| Starting Material | Reagents | Product |

| Cinnamic aldehyde, 4-bromo-3-phenylacetic acid | Acetic anhydride, trimethylamine | 2-(4-Bromophenyl)-3-(3-phenoxyphenyl)acrylic acid |

| Cinnamic aldehyde, 4-hydroxy-3-phenylacetic acid | Acetic anhydride, trimethylamine | 3-(4-((4-Bromobenzyl)oxy)phenyl)-2-(4-bromophenyl)acrylic acid |

Preparation of α-Bromoacid Derivatives for Heterocycle Synthesis

α-Bromocinnamic acid and its derivatives are valuable precursors for synthesizing various heterocyclic compounds. The α-bromo group makes them suitable for cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. These derivatives are configurationally labile, making them effective in asymmetric synthesis through dynamic resolution techniques. rsc.org

Chiral auxiliary-bound α-bromoacid derivatives serve as versatile chiral building blocks for the direct incorporation of a two-carbon unit in cyclization reactions. rsc.org These reactions proceed through nucleophilic substitution and subsequent ring formation with various carbon, nitrogen, oxygen, and sulfur nucleophiles. rsc.org For example, the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles like phenacyl bromides or α,β-unsaturated ketones can produce mdpi.comrsc.orgnih.govtriazolo[3,4-b] rsc.orgnih.govorganic-chemistry.orgthiadiazines and mdpi.comrsc.orgnih.govtriazolo[3,4-b] rsc.orgnih.govorganic-chemistry.orgthiadiazepines, respectively. mdpi.com

Conversion of α-Bromocinnamic Acid to Key Organic Building Blocks

The functional groups of α-bromocinnamic acid can be selectively transformed to generate other useful synthetic intermediates, expanding its utility in organic synthesis.

α-Bromocinnamic Aldehyde:

α-Bromocinnamic aldehyde can be prepared from cinnamaldehyde (B126680). One method involves dissolving cinnamaldehyde in a solvent and adding an equimolar amount of bromine at a low temperature to obtain 2,3-dibromo-3-phenylpropionaldehyde. google.com This intermediate is then treated with a weak base to yield α-bromocinnamic aldehyde. google.com This aldehyde is a useful component in organocatalytic reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes provides access to chiral annulated indoles. nih.govacs.org The reactivity of α-bromocinnamic aldehydes in these reactions can be influenced by substituents on the benzene (B151609) ring; electron-donating groups may decrease reactivity, while electron-withdrawing groups can lead to nearly quantitative yields. nih.govacs.org

Haloenals:

While α-bromocinnamic acid is itself a haloenoic acid, it can be a precursor to other haloenals. Decarboxylative halogenation reactions, such as the Hunsdiecker reaction, can convert α,β-unsaturated carboxylic acids into vinyl halides. acs.orgnih.gov For example, the silver salt of an α-bromo acid can react to form a geminal dibromide. acs.orgnih.gov

Acyl Bromides:

The carboxylic acid group of α-bromocinnamic acid can be converted to a more reactive acyl bromide. This is typically achieved by treating the carboxylic acid with a brominating agent. The resulting α-bromocinnamic acyl bromide is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with various nucleophiles to form esters, amides, and other derivatives. For instance, α-bromoacyl chlorides can react with superoxide (B77818) to form the corresponding aldehyde. researchgate.net

Here is a summary of these transformations:

| Starting Compound | Reagent(s) | Product | Product Type |

| Cinnamaldehyde | 1. Bromine2. Weak base | α-Bromocinnamic aldehyde | Aldehyde |

| α-Bromocinnamic acid silver salt | Bromine | gem-Dibromoalkene | Haloenal |

| α-Bromocinnamic acid | Brominating agent | α-Bromocinnamic acyl bromide | Acyl Halide |

Advanced Analytical and Computational Techniques in α Bromocinnamic Acid Research

Spectroscopic Methods for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic techniques are fundamental to understanding the molecular structure and behavior of α-bromocinnamic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic arrangement and monitor chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of α-bromocinnamic acid in both solution and solid states. In solution, ¹H NMR spectroscopy helps in identifying the stereochemistry of the compound, with comparative spectra of photoreactivity studies revealing distinct signals for different isomers and reaction products. For instance, the ¹H NMR spectrum of the products from the photoreaction of trans-4-bromocinnamic acid shows clear differentiation between the starting material and the resulting cyclobutane (B1203170) derivatives.

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been instrumental in studying the polymorphic forms and photoreactions of cinnamic acid derivatives. The chemical shifts in ¹³C CPMAS spectra are highly sensitive to the local molecular environment, allowing for the differentiation between polymorphs and the characterization of photodimerization products. For example, the ¹³C NMR spectra of m-bromocinnamic acid salts reveal the influence of different alkali metal cations on the crystal packing and subsequent photoreactivity. Theoretical calculations of chemical shift anisotropy (CSA) values often complement experimental data, providing deeper insights into the electronic structure and orientation of the molecules within the crystal lattice.

Table 1: Experimental and Theoretical ¹³C Chemical Shifts (ppm) for α- and β-Cinnamic Acid

| Atom | α-Cinnamic Acid (Experimental) | α-Cinnamic Acid (Theoretical) | β-Cinnamic Acid (Experimental) | β-Cinnamic Acid (Theoretical) |

|---|---|---|---|---|

| C1 | 173 | 161 | 174 | 162 |

| C2 | 147 | 145 | 146 | 147 |

| C3 | 119 | 117 | 118 | 114 |

| C4 | 134 | 136 | 134 | 135 |

| C5 | 131 | 133 | 127 | 125 |

| C6, C7, C8 | 129 | 128, 129, 130 | 128, 129 | 128, 130, 129, 134 |

| C9 | 127 | 125 |

Data sourced from a solid-state NMR study of trans-cinnamic acids.

Infrared (IR) and Raman Microspectroscopy

Infrared (IR) and Raman microspectroscopy are complementary vibrational spectroscopy techniques used to investigate the functional groups and molecular vibrations of α-bromocinnamic acid. These methods have been effectively employed to monitor gas-solid reactions, such as the bromination of the aliphatic double bond in single crystals of trans-cinnamic acid and its derivatives. By analyzing the changes in the vibrational spectra, researchers can confirm the occurrence of the reaction and identify the products formed. These techniques have also been crucial in confirming the topotactic nature of photochemical dimerization reactions in various chloro- and nitro-substituted trans-cinnamic acids.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the α-bromocinnamic acid molecule. The absorption spectrum can reveal the presence of conjugated systems and chromophores. For example, studies on 4-hydroxy-α-bromocinnamic acid have shown a maximum absorption wavelength (λmax) at 447 nm, indicating its photoactive nature. UV-Vis spectroscopy is also used to monitor the progress of photoreactions. The UV spectrum of cinnamic acid, a parent compound, displays a strong absorption band around 274 nm, which is attributed to a π-π* electronic transition.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

In conjunction with experimental techniques, computational chemistry and molecular modeling have become indispensable for gaining a deeper understanding of the reaction mechanisms and structural properties of α-bromocinnamic acid at the atomic level.

Molecular Docking Simulations in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in biological systems, docking simulations are also applied in chemical systems to understand intermolecular interactions. For instance, docking studies have been performed on various cinnamic acid derivatives to explore their interactions with specific targets, providing insights into their potential activities. These simulations can help in understanding the binding modes and energies, which are crucial for designing new molecules with desired properties.

Lattice, Intermolecular, and Stability Energy Calculations for Crystal Structures

Computational methods are extensively used to predict and analyze the crystal structures of cinnamic acid derivatives. Lattice energy calculations, often performed using density functional theory (DFT), are crucial for predicting the most stable polymorphic forms of a compound. These calculations help in understanding the forces that govern crystal packing, such as van der Waals interactions and hydrogen bonding.

The crystal structure landscape of compounds like 4-bromocinnamic acid has been explored computationally, sometimes using related molecules as models to overcome parameterization challenges. By calculating intermolecular and stability energies, researchers can rationalize the formation of different crystal structures and even predict the possibility of new, metastable polymorphs. These computational approaches are vital for understanding and controlling the solid-state properties of α-bromocinnamic acid and its derivatives.

Density Functional Theory (DFT) Applications in Spectroscopic Assignment and Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of α-bromocinnamic acid and its derivatives, providing deep insights into its electronic structure, spectroscopic properties, and reactivity. This theoretical approach allows for the accurate prediction of molecular properties and reaction mechanisms, complementing experimental findings and guiding further research.

DFT calculations are instrumental in the precise assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By computing the theoretical vibrational frequencies of α-bromocinnamic acid, researchers can compare these calculated values with experimental spectra. This comparison helps to resolve ambiguities in spectral interpretation and provides a definitive assignment for each vibrational band. For instance, studies on the parent compound, cinnamic acid, have demonstrated the efficacy of the B3LYP functional combined with the 6-311++G(d,p) basis set in accurately predicting its vibrational spectrum. scielo.org.mx The characteristic stretching frequencies of the carbonyl group (C=O), the olefinic double bond (C=C), and the carbon-bromine bond (C-Br) in α-bromocinnamic acid can be precisely calculated, offering a detailed understanding of its molecular vibrations.

Similarly, DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, is employed to calculate nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mx These theoretical predictions are invaluable for the assignment of ¹H and ¹³C NMR signals, especially for complex molecules where spectral overlap can occur. The calculated chemical shifts for the various protons and carbon atoms in the α-bromocinnamic acid molecule can be correlated with experimental data, confirming the molecular structure and providing insights into the electronic environment of each nucleus.

Beyond spectroscopic analysis, DFT is a cornerstone for elucidating reaction pathways and understanding the mechanisms of reactions involving α-bromocinnamic acid. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and the associated energy barriers for a given reaction. This is particularly relevant in studying reactions such as photodimerization, where DFT can model the formation of cyclobutane rings and predict the stereochemical outcome of the reaction.

Furthermore, DFT calculations have been successfully applied to understand the regioselectivity in reactions such as the N-heterocyclic carbene (NHC)-catalyzed annulation of aminoindoles with α-bromocinnamic aldehydes. These computational studies provide critical insights into why a particular regioisomer is preferentially formed, guiding the design of more efficient and selective synthetic methodologies.

The application of Time-Dependent DFT (TD-DFT) extends these capabilities to the study of electronic transitions. TD-DFT calculations can predict the UV-visible absorption spectra of α-bromocinnamic acid, providing information on the energies of its excited states. This is crucial for understanding its photochemical behavior and for the rational design of related molecules with specific photophysical properties.

Interactive Data Tables

Table 1: Calculated Vibrational Frequencies for Cinnamic Acid (as a reference for α-Bromocinnamic Acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3599 | ~3000 (broad) |

| C-H Stretch (Aromatic) | 3054-3006 | 3067/3027/2977 |

| C=O Stretch | 1739 | 1688 |

| C=C Stretch (Olefinic) | 1640 | 1627 |

Data based on calculations for the parent cinnamic acid molecule. scielo.org.mx

Table 2: Calculated ¹³C and ¹H NMR Chemical Shifts for Cinnamic Acid (as a reference for α-Bromocinnamic Acid)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Carbonyl C | 202.4 - 205.0 | ~168 | - | - |

| Olefinic CH | - | - | Varies | Varies |

| Aromatic C/H | Varies | Varies | Varies | Varies |

Calculated values for cinnamic acid can vary based on the conformer and solvent model used. scielo.org.mx Direct experimental values for α-bromocinnamic acid would be required for a precise comparison.

Emerging Research Frontiers in α Bromocinnamic Acid Chemistry

Exploration of Supramolecular Photochemistry for Novel Material Applications

The controlled arrangement of molecules in supramolecular assemblies offers a powerful tool to direct the outcome of photochemical reactions, a principle that is being actively explored with α-bromocinnamic acid derivatives. In the solid state, the photochemical behavior of cinnamic acids is dictated by the crystal packing, a concept known as topochemistry. researchgate.netacs.orgcardiff.ac.uk The photodimerization of trans-cinnamic acids, for instance, can yield different stereoisomeric cyclobutane (B1203170) products, such as α-truxillic acid and β-truxinic acid, depending on the alignment of the molecules in the crystal lattice. researchgate.netresearchgate.net

Recent studies have focused on how different factors influence this packing and, consequently, the photoreactivity. For example, the role of the ammonium (B1175870) ion in directing the self-assembly of 3-chloro- and 3-bromocinnamates has been investigated. acs.org These structures form layers with the ammonium ion holding neighboring anions in a head-to-head arrangement at a distance of about 4 Å, which is ideal for photodimerization. acs.org

The influence of alkali metal cations on the photodimerization of m-bromocinnamic acid has also been a subject of detailed study using solid-state NMR. researchgate.netnsf.gov It was found that cesium, rubidium, and potassium salts undergo almost complete [2+2] photodimerization to form truxinates upon UV irradiation, while sodium and ammonium salts show lower reactivity. researchgate.netnsf.gov The size of the cation significantly affects the crystal packing and the resulting NMR spectra. researchgate.netnsf.gov These solid-state reactions are environmentally friendly as they often proceed without a solvent. nsf.gov

The investigation into the photoreaction of α-o-methoxy and α-o-ethoxy cinnamic acids has revealed that the rate of photodimerization does not systematically vary with the size of the substituent. researchgate.net This suggests that factors other than steric hindrance, such as the degree of reorientation of the aromatic ring and the overlap of p-orbitals between reacting double bonds, play a crucial role in determining the reaction kinetics. researchgate.net

These studies on the supramolecular photochemistry of α-bromocinnamic acid and its analogs are paving the way for the rational design of new materials with specific photophysical and photochemical properties, potentially leading to applications in areas like molecular switches and memory devices. nsf.gov

Development of Greener Synthetic Methodologies for α-Bromocinnamic Acid Production

The increasing demand for environmentally benign chemical processes has spurred research into greener synthetic routes for producing α-bromocinnamic acid and its derivatives. Traditional methods often involve harsh reagents and generate significant waste. Modern approaches focus on improving efficiency and reducing the environmental impact.

One promising strategy is the use of microwave-assisted organic synthesis. at.ua This technique can dramatically reduce reaction times. For instance, certain reactions involving cinnamic acid derivatives that take hours under conventional heating can be completed in just 40–90 seconds with microwave irradiation. at.ua Microwave-assisted synthesis has been successfully applied to the synthesis of 4-bromocinnamic acid, offering high efficiency and shorter reaction times. smolecule.com

Another avenue of green chemistry is the exploration of solvent-free or "on-water" reactions. Solid-state reactions, such as the photodimerization mentioned earlier, eliminate the need for solvents. nsf.gov Additionally, mechanogrinding and solvent-drop grinding are being investigated as green methods for cocrystallization and phase control in systems containing 3-bromocinnamic acid. cardiff.ac.uk

The halodecarboxylation of α,β-unsaturated carboxylic acids, a key reaction for producing vinyl bromides, has also been a focus of green chemistry efforts. acs.orgnih.gov Researchers have found that microwave irradiation can significantly accelerate the lithium acetate-promoted halodecarboxylation of cinnamic acids. nih.gov Furthermore, the development of catalytic systems, such as those using sodium tungstate (B81510) for "on-water" synthesis of β-bromostyrenes, represents a significant step towards more sustainable processes. nih.gov

These advancements in greener synthetic methodologies are not only making the production of α-bromocinnamic acid more sustainable but are also opening up new possibilities for its application in various fields.

Advanced Mechanistic Investigations to Uncover Unique Reactivities

A deeper understanding of the reaction mechanisms involving α-bromocinnamic acid is crucial for unlocking its full synthetic potential. Advanced experimental and computational techniques are being employed to probe the intricacies of its reactivity.

Solid-state NMR spectroscopy has proven to be a powerful tool for studying the photodimerization of bromo cinnamates. researchgate.netnsf.gov By analyzing the changes in the NMR spectra upon UV irradiation, researchers can gain insights into the structural transformations and the kinetics of the reaction. researchgate.netnsf.gov For example, these studies have revealed the formation of nonplanar cyclobutane rings in the photoproducts of m-bromocinnamic acid salts. researchgate.netnsf.gov

Kinetic and mechanistic studies of the reactions of allyl halides with silver nitrate (B79036) in acetonitrile (B52724) have provided a framework for understanding related transformations. acs.org The synthesis and stereochemistry of arylidenepyruvic acids and the derived trans-α-bromocinnamic acids have also been a subject of detailed investigation. acs.orgacs.org

Computational studies, such as docking simulations, are being used to interpret experimental results and predict the biological activity of α-bromocinnamic acid derivatives. nih.gov For instance, molecular modeling has been used to understand the binding of these compounds to enzymes like soybean lipoxygenase, providing insights into their anti-inflammatory properties. nih.gov

The reaction of bromine with single crystals of trans-cinnamic acid and its halogenated derivatives has been studied using infrared and Raman microspectroscopy. researchgate.net These studies have shown that the reaction is a gas-solid interaction that leads to the bromination of the aliphatic double bond. researchgate.net The reaction does not proceed uniformly but appears to occur at defects within the crystal. researchgate.net

These advanced mechanistic investigations are providing a wealth of information about the fundamental reactivity of α-bromocinnamic acid, which is essential for designing new reactions and catalysts.

Integration of Multicomponent and Cascade Reactions in α-Bromocinnamic Acid Synthesis

Multicomponent reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. α-Bromocinnamic acid and its aldehyde precursor, α-bromocinnamic aldehyde, are proving to be valuable building blocks in these sophisticated transformations.

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of reactions. acs.org In a recent development, an NHC-catalyzed enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes has been developed. acs.orgacs.org This reaction proceeds through the formation of a chiral α,β-unsaturated acyl-azolium intermediate and provides access to chiral annulated indoles with excellent yields and stereocontrol. acs.orgacs.org The method demonstrates broad substrate scope and functional group tolerance. acs.orgacs.orgnih.gov

α-Bromocinnamic aldehyde has also been used in the synthesis of novel heterocyclic systems. For example, it has been employed in a counter-synthesis of nsf.govsmolecule.comCurrent time information in Bangalore, IN.triazolo[3,4-b] at.uasmolecule.comCurrent time information in Bangalore, IN.thiadiazines. mdpi.com

Furthermore, α-bromocinnamic acid has been utilized in the synthesis of various biologically active compounds. For instance, it is a precursor in the synthesis of α-amino acids that can act as chiral ligands in asymmetric catalysis. researchgate.net The reaction of Grignard reagents with α-bromocinnamic acid has also been explored, leading to the formation of various substituted products. acs.org

The development of cascade reactions involving α-bromocinnamic acid derivatives is also an active area of research. A Brønsted acid-mediated cascade reaction has been developed to access 3-(2-bromoethyl)benzofurans, which are precursors to serotonin (B10506) receptor agonists. nih.gov

The integration of α-bromocinnamic acid and its derivatives into multicomponent and cascade reactions is a testament to their versatility and is expected to lead to the discovery of new and efficient routes to complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α-bromo-cinnamic acid derivatives, and how can their purity be validated?

- Methodology : Begin with esterification or coupling reactions using cinnamic acid as a lead structure. For example, coupling α-bromo-cinnamic acid with phenolic compounds (e.g., paeonol) via esterification under controlled pH and temperature conditions. Purify via column chromatography and validate purity using HPLC or NMR spectroscopy .

- Characterization : Use spectroscopic techniques (e.g., H NMR, C NMR) and mass spectrometry. Cross-reference spectral data with databases like NIST Chemistry WebBook for verification .

Q. How should researchers design experiments to evaluate the biological activity of α-bromo-cinnamic acid derivatives?

- Experimental Design :

Target Selection : Focus on enzymes like tyrosinase, where cinnamic acid derivatives show inhibitory activity.

Assay Setup : Use mushroom tyrosinase inhibition assays with L-DOPA as a substrate. Measure IC values and compare with controls.

Mechanistic Studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Q. What strategies are effective for literature reviews on α-bromo-cinnamic acid’s applications in metabolic studies?

- Approach : Use specialized databases (e.g., SciFinder, PubMed) with keywords like "α-bromo-cinnamic acid metabolism," "fungal degradation pathways," and "gene clusters." Prioritize primary literature from journals like Chemical Science and Applied Microbiology. Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for α-bromo-cinnamic acid derivatives?

- Analysis Framework :

Data Validation : Replicate experiments under standardized conditions (e.g., pH, substrate concentration).

Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with enzyme active sites.

Contextual Factors : Account for species-specific enzyme variations (e.g., mushroom vs. human tyrosinase) and assay interference (e.g., solvent effects) .

Q. What genetic and regulatory mechanisms govern α-bromo-cinnamic acid metabolism in fungi?

- Methodology :

Gene Knockouts : Create deletion mutants (e.g., cdcA, padA, sdrA in Aspergillus niger) to assess growth on cinnamic acid.

Transcriptomics : Perform RNA-seq to identify differentially expressed genes during exposure. Use tools like DESeq2 for analysis.

Synteny Analysis : Compare gene cluster conservation across Aspergilli using tools like OrthoFinder. Validate predictions with growth assays .

Q. How can computational modeling improve the design of α-bromo-cinnamic acid derivatives with enhanced bioactivity?

- Workflow :

QSAR Modeling : Use descriptors like logP, molecular weight, and Hammett constants to predict activity trends.

Dynamics Simulations : Run MD simulations (e.g., GROMACS) to study ligand-protein interactions over time.

Validation : Synthesize top candidates and test in vitro/in vivo .

Q. What statistical approaches are robust for analyzing dose-response data in α-bromo-cinnamic acid toxicity studies?

- Recommendations :

ANOVA : Compare means across dosage groups with post-hoc tests (e.g., Tukey’s HSD).

Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC/LC.

Reproducibility Checks : Include triplicate measurements and negative controls to minimize variability .

Methodological Considerations

- Ethical & Safety : Use fume hoods for synthesis due to brominated compounds’ volatility. Follow institutional guidelines for genetic modification studies .

- Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst) and share raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.